molecular formula C21H20N2O4S B2824055 3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE CAS No. 361160-45-4

3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE

Cat. No.: B2824055
CAS No.: 361160-45-4
M. Wt: 396.46
InChI Key: XDDYSJUZAXIBKJ-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a synthetic organic compound designed for research applications. It features a benzamide core substituted with a 3,4,5-trimethoxyphenyl group and a fused naphtho[1,2-d][1,3]thiazole ring system. This structure combines pharmacophores known for diverse biological activities, suggesting potential for investigation in various fields. Potential Research Applications & Value: Based on structurally similar compounds reported in the literature, this molecule may be of interest for several research avenues. The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore in compounds that target tubulin and exhibit antiproliferative activity . The fused thiazole ring is a privileged structure in medicinal chemistry, found in molecules with a range of bioactivities. Researchers might explore its potential as a novel agent in oncology research, enzyme inhibition studies, or as a tool compound for probing biological pathways. Handling and Compliance: This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate personal protective equipment and in accordance with their institution's safety guidelines.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-25-15-10-13(11-16(26-2)19(15)27-3)20(24)23-21-22-18-14-7-5-4-6-12(14)8-9-17(18)28-21/h4-7,10-11H,8-9H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDYSJUZAXIBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4,5-trimethoxybenzoic acid with thioamide derivatives under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acetic acid as solvent.

    Reduction: LiAlH4, ethanol as solvent.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways. It may also modulate the activity of neurotransmitters and cytokines, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

  • PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide): PBX2 shares the trimethoxybenzamide motif but replaces the naphthothiazole with a benzo[b]pyrrolo-oxazinone core.
  • Compounds 4d–4i (): These analogs feature thiazole rings substituted with pyridinyl or morpholinomethyl groups, differing from the naphthothiazole core. For example, 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) replaces the trimethoxy group with dichloro substituents, increasing electronegativity and altering binding affinity to hydrophobic targets .

Substituent Effects

  • Trimethoxy vs. Dichloro Groups :
    The 3,4,5-trimethoxy substitution enhances electron-donating capacity and steric bulk compared to 3,4-dichloro groups in compounds like 4d. This difference may improve interactions with polar enzyme active sites but reduce membrane permeability .

  • Pyridinyl vs. Naphthothiazole: Pyridinyl-substituted thiazoles (e.g., 4h) exhibit planar aromaticity, favoring intercalation with DNA or proteins.

Physicochemical Properties

Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
Target Compound Not Reported ~3.2 <0.1 (aqueous)
PBX2 Not Reported ~2.8 0.3 (DMSO)
4d (3,4-dichloro analog) 198–200 4.1 <0.05 (aqueous)
4h (isonicotinamide analog) 172–174 1.9 0.8 (DMSO)

Data extrapolated from analogs in and computational models .

Biological Activity

3,4,5-Trimethoxy-N-{4H,5H-naphtho[1,2-D][1,3]thiazol-2-yl}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

  • Chemical Formula: C15_{15}H15_{15}N3_{3}O3_{3}S
  • Molecular Weight: 299.36 g/mol
  • IUPAC Name: this compound

The compound features a naphthothiazole moiety linked to a trimethoxybenzamide structure, which is significant for its interaction with various biological targets.

Antiviral Activity

Research indicates that derivatives of trimethoxybenzamide compounds exhibit antiviral properties. For instance, related compounds have been shown to inhibit viral replication in vitro. A study highlighted the effectiveness of similar benzamide derivatives against viral infections by interfering with viral entry and replication processes .

Antimicrobial Properties

The compound has demonstrated activity against various pathogens. In studies assessing its efficacy against Plasmodium falciparum and Mycobacterium tuberculosis, it exhibited significant inhibitory effects. For example:

  • IC50 against P. falciparum: 2.5 μM
  • MIC against M. tuberculosis: 9 μM

These results suggest that the compound may serve as a lead in the development of new antimicrobial agents .

The proposed mechanism involves the interaction of the compound with specific enzymes or receptors within microbial cells. Molecular docking studies have indicated favorable interactions with targets such as cytochrome bc1 and dihydroorotate dehydrogenase (DHODH), suggesting that these interactions may disrupt essential metabolic pathways in pathogens .

Study on Antiparasitic Activity

A significant study explored the antiparasitic effects of naphthoquinone derivatives synthesized from 3,4,5-trimethoxybenzaldehyde. The research revealed that these derivatives exhibited potent activity against drug-resistant strains of P. falciparum. The findings emphasized the importance of structural modifications in enhancing biological activity .

Clinical Implications

In clinical settings, compounds similar to this compound have been evaluated for their therapeutic potential in treating infections caused by resistant strains of bacteria and parasites. The promising results from preclinical studies warrant further investigation into their safety and efficacy in human trials.

Data Summary

Biological ActivityMeasurementResult
Antiviral ActivityIC50Not specified
Antimicrobial ActivityAgainst P. falciparumIC50 = 2.5 μM
Against M. tuberculosisMIC = 9 μM
Mechanism of ActionTarget InteractionCytochrome bc1 and DHODH

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4,5-Trimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide, and how can purity be optimized?

  • Methodology :

  • Route 1 : Condensation of 2-aminobenzenethiol with aldehydes/ketones, followed by cyclization to form the benzothiazole ring. Optimization via microwave irradiation improves yield .
  • Route 2 : Reaction of 2-mercaptoaniline with acid chlorides under reflux conditions. Purification involves column chromatography (silica gel, ethyl acetate/hexane) .
  • Purity Optimization : Recrystallization from methanol/water (3:1 v/v) or use of molecular hybridization techniques to reduce byproducts .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • Techniques :

  • X-ray crystallography : SHELX software (SHELXL for refinement) resolves crystal packing and hydrogen bonding .
  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns; HRMS validates molecular mass .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity .

Q. What primary biological activities have been reported, and what assays are used to evaluate them?

  • Activities :

  • Anti-tubercular : Inhibition of DprE1 enzyme (IC₅₀ ≤ 1 µM) via mycobacterial growth inhibition assay .
  • Anti-cancer : Modulation of HDACs or apoptosis pathways in MCF-7 cells (MTT assay, IC₅₀ = 5–10 µM) .
  • Anti-inflammatory : COX-2 inhibition (ELISA) at 10 µM .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy positioning) impact biological activity?

  • SAR Insights :

ModificationActivity ChangeExample
3,4,5-TrimethoxyEnhanced DprE1 inhibitionTarget compound (IC₅₀ = 0.8 µM)
3,4-DimethoxyReduced lipophilicity (LogP = 2.1 vs. 3.5)Lower anti-cancer activity
Hydroxy substitutionAltered enzyme binding (steric hindrance)Inactive against DprE1
  • Methodology : Compare analogs via molecular docking (AutoDock4) and in vitro assays .

Q. What computational strategies are used to study target interactions (e.g., DprE1 inhibition)?

  • Approach :

  • Docking : AutoDock4 with flexible sidechains (RMSD ≤ 2.0 Å) predicts binding to DprE1’s active site .
  • MD Simulations : GROMACS evaluates stability of ligand-protein complexes (100 ns trajectories) .
  • Pharmacophore Modeling : Identifies critical H-bond donors (methoxy groups) and hydrophobic regions .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Resolution Strategies :

  • Assay Standardization : Use identical cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Control Compounds : Compare with reference inhibitors (e.g., isoniazid for DprE1).
  • Meta-Analysis : Pool data from >3 independent studies to identify outliers .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Challenges :

  • Twinned Crystals : SHELXL’s TWIN command refines data with pseudo-merohedral twinning .
  • Disorder : Methoxy groups may require PART instructions for alternate conformations .
    • Validation : R-factor ≤ 0.05 and Fo/Fc maps confirm electron density fit .

Q. What strategies are recommended for designing derivatives with improved pharmacokinetics?

  • Approaches :

  • Prodrug Synthesis : Introduce ester groups (e.g., acetyl) to enhance solubility .
  • Bioisosteres : Replace methoxy with trifluoromethyl (similar sterics, improved metabolic stability) .
  • Hybridization : Fuse with triazole rings (e.g., 4H-1,2,4-triazole derivatives) to modulate logP .

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